3,5-Bis(trimethylsilyl)aniline

描述

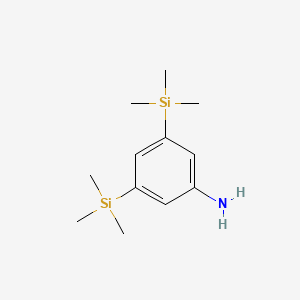

3,5-Bis(trimethylsilyl)aniline is a substituted aniline derivative featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. The trimethylsilyl substituents are electron-donating and sterically bulky, which significantly alters the compound’s electronic properties, solubility, and reactivity compared to unsubstituted aniline. This compound is primarily utilized in organic synthesis as a precursor for advanced materials, ligands in catalysis, or intermediates in pharmaceuticals due to its ability to modulate steric and electronic environments .

属性

CAS 编号 |

125973-49-1 |

|---|---|

分子式 |

C12H23NSi2 |

分子量 |

237.49 g/mol |

IUPAC 名称 |

3,5-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H23NSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,13H2,1-6H3 |

InChI 键 |

WWRDYFZKMYOAIR-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)N)[Si](C)(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3,5-Bis(trimethylsilyl)aniline with structurally related aniline derivatives, focusing on substituent effects, physical properties, and applications.

Substituent Effects on Reactivity and Stability

- Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃): Electronic Effects: TMS groups donate electron density via σ-π conjugation, activating the aromatic ring toward electrophilic substitution. In contrast, CF₃ groups are strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions . Steric Effects: The bulkiness of TMS groups hinders access to the amino group, reducing nucleophilic reactivity. CF₃ groups are less sterically demanding but still influence regioselectivity . Thermal Stability: CF₃-substituted anilines exhibit higher thermal stability (e.g., 3,5-bis(trifluoromethyl)aniline melts at 83°C) due to strong C-F bonds, whereas TMS-substituted analogs decompose at lower temperatures .

Solubility and Industrial Utility

- Hydrophobicity: TMS-substituted anilines are highly soluble in nonpolar solvents (e.g., hexanes, toluene), making them ideal for organometallic catalysis.

- Market Demand: 3,5-Bis(trifluoromethyl)aniline dominates industrial applications (e.g., agrochemicals, pharmaceuticals), with a projected global market growth of 6.2% CAGR (2025–2030) . TMS-substituted analogs remain niche, primarily used in academic research .

Case Study: Catalytic Performance

- This compound serves as a ligand in palladium-catalyzed cross-coupling reactions, where its steric bulk prevents catalyst deactivation. In comparison, 3,5-bis(trifluoromethyl)aniline is employed in Buchwald-Hartwig aminations due to its electron-withdrawing effects accelerating oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。